molecular formula C7H10N2O B13565871 4,5,6-Trimethyl-2,3-dihydropyridazin-3-one CAS No. 100868-35-7

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one

Cat. No.: B13565871
CAS No.: 100868-35-7
M. Wt: 138.17 g/mol
InChI Key: LDCGKKBWSMPGHX-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with three methyl groups at positions 4, 5, and 4. The dihydropyridazinone scaffold is notable for its planar structure and ability to engage in hydrogen bonding, which influences its physicochemical properties and biological interactions . Pyridazinone derivatives are widely explored in pharmaceutical and agrochemical research due to their diverse pharmacological activities, including nootropic, antiviral, and enzyme-inhibitory effects .

Properties

IUPAC Name

3,4,5-trimethyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)7(10)9-8-6(4)3/h1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGKKBWSMPGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-35-7
Record name 4,5,6-trimethyl-2,3-dihydropyridazin-3-one
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Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 4-, 5-, 6-methyl C₇H₁₀N₂O 138.17 High lipophilicity; planar pyridazinone core
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one 6-benzimidazole C₁₄H₁₅N₅O₂ 293.30 Near-planar structure; N–H∙∙∙O hydrogen bonds
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one 4-thiazolyl-chloromethyl; 2,5,6-methyl C₁₁H₁₂ClN₃OS 269.75 Chloromethyl group introduces electrophilicity
5-Iodo-2,3-dihydropyridazin-3-one 5-iodo C₄H₃IN₂O 221.98 Bulky iodine substituent; higher molecular weight
Ambocarb (Indoloquinolinone derivative) 3,3,6-trimethyl C₁₉H₂₁N₃O 307.39 Tricyclic system; nootropic activity

Key Observations:

  • Methyl Groups : The trimethyl substitution in this compound enhances steric hindrance and lipophilicity compared to the iodinated () or benzimidazole-substituted () analogs. This may improve membrane permeability but reduce solubility.
  • Planarity: The benzimidazole-substituted pyridazinone () exhibits near-planarity (interplanar angle: 3.69°), facilitating π-π stacking interactions absent in bulkier analogs .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical and Functional Comparison

Compound Name Melting Point (°C) Hydrogen Bonding Key Pharmacological Notes
This compound Not reported Likely N–H∙∙∙O Potential agrochemical applications
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one Not reported N1–H1∙∙∙O2, N4–H4∙∙∙O1 Theoretical drug/agrochemical candidate
5-Iodo-2,3-dihydropyridazin-3-one 147–148 N/A High density due to iodine; possible radiopharmaceutical use
Ambocarb Not reported N/A Nootropic activity via cholinergic modulation

Key Observations:

  • Hydrogen Bonding : The benzimidazole-substituted derivative () forms two distinct hydrogen bonds, which could stabilize protein-ligand interactions in drug design .
  • Thermal Stability : The iodo analog’s higher melting point (147–148°C) suggests stronger intermolecular forces compared to methylated derivatives .

Biological Activity

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This structure contributes to its unique biological properties.

Research indicates that compounds in the pyridazinone class, including this compound, exhibit various biological activities through several mechanisms:

  • Inhibition of Phosphodiesterase 4 (PDE4) :
    • PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which has anti-inflammatory effects and is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Thyroid Hormone Receptor Modulation :
    • Compounds similar to this compound have been studied for their ability to selectively activate thyroid hormone receptors (THR). Specifically, they may enhance THRβ activity while minimizing THRα-related side effects. This selectivity is crucial for developing treatments for metabolic disorders without adverse cardiovascular effects .

Pharmacological Effects

The biological activities of this compound have been investigated in various studies:

  • Anti-inflammatory Effects :
    • Inhibition of PDE4 has been associated with reduced inflammation in preclinical models. Increased cAMP levels can lead to downregulation of pro-inflammatory cytokines .
  • Lipid Metabolism :
    • Research has shown that similar compounds can lower low-density lipoprotein (LDL) cholesterol and triglycerides through THRβ activation. This effect is beneficial in managing dyslipidemia and related metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of pyridazinone derivatives in clinical settings:

  • Clinical Trials on Lipid Regulation :
    • A clinical trial involving a pyridazinone derivative demonstrated significant reductions in LDL cholesterol levels after administration over two weeks. Patients showed improved lipid profiles with minimal side effects .
  • Preclinical Models :
    • In animal models of inflammation and metabolic syndrome, compounds structurally related to this compound exhibited notable improvements in inflammatory markers and lipid profiles .

Research Findings Summary Table

Study/TrialCompound TestedKey FindingsReference
Clinical TrialMGL-3196 (similar compound)Reduced LDL cholesterol; safe profile
Preclinical StudyPyridazinone derivativesDecreased inflammatory markers; improved metabolism
Mechanistic StudyPDE4 inhibitorsIncreased cAMP levels; reduced inflammation

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